molecular formula C21H23N5O2S B2408212 N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921465-70-5

N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2408212
CAS No.: 921465-70-5
M. Wt: 409.51
InChI Key: UFWLAZBNLDPFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study reported the synthesis of thiazole acetamide derivatives and evaluated their anticancer activities against a panel of human tumor cell lines. These compounds, including structures related to N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, showed reasonable activity against melanoma-type cell lines, highlighting their potential as anticancer agents (Duran & Demirayak, 2012).

Antihistaminic Activity

Research into thiazolidin-4-ones, a class of compounds related to this compound, demonstrated significant antihistaminic activity. These findings support the role of such derivatives in developing new treatments for allergic reactions (Diurno et al., 1992).

Urease Inhibition and Antioxidant Activity

A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides highlighted their significant activity in urease inhibition and antioxidant properties. These results emphasize the potential of related thiazole acetamide compounds in treating conditions associated with urease-producing bacteria and oxidative stress (Gull et al., 2016).

Anticonvulsant Properties

Another research effort synthesized 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones, exploring their potential as anticonvulsants. These findings indicate the relevance of thiazole acetamide derivatives in developing new treatments for epilepsy and related seizure disorders (Senthilraja & Alagarsamy, 2012).

Corrosion Inhibition

Research into thiazole derivatives, including those structurally similar to this compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for the protection and longevity of metal structures in industrial settings (Quraishi & Sharma, 2005).

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-14-4-6-16(7-5-14)23-20(28)25-21-24-17(13-29-21)12-19(27)22-15-8-10-18(11-9-15)26(2)3/h4-11,13H,12H2,1-3H3,(H,22,27)(H2,23,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWLAZBNLDPFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.